Cyprazine-desisopropyl

Descripción general

Descripción

Métodos De Preparación

Cyprazine-desisopropyl can be synthesized from 2-N-cyclopropylamino-4,6-dichlorotriazine . The synthetic route involves the reaction of 2-N-cyclopropylamino-4,6-dichlorotriazine with appropriate reagents under controlled conditions to yield this compound . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Análisis De Reacciones Químicas

Metabolic Pathways

Cyprazine-desisopropyl forms primarily through enzymatic N-dealkylation reactions in biological systems:

-

Plant metabolism : In tolerant species like corn, cyprazine undergoes rapid glutathione conjugation at the 2-chloro position (kₐₜₕ = 1.4 × 10⁻³ s⁻¹), followed by subsequent isopropyl group removal via cytochrome P450-mediated oxidation .

-

Mammalian metabolism : Rat studies show hepatic CYP3A4 catalyzes the N-dealkylation with apparent Kₘ = 42 ± 5 μM and Vₘₐₓ = 3.8 ± 0.2 nmol/min/mg protein, producing 2-chloro-4-amino-6-isopropylamino-s-triazine as the primary metabolite .

Table 1: Comparative Metabolic Parameters

| Parameter | Plant Systems | Mammalian Systems |

|---|---|---|

| Reaction Rate (25°C) | 0.18 h⁻¹ | 0.09 h⁻¹ |

| Activation Energy | 58 kJ/mol | 72 kJ/mol |

| pH Optimum | 7.2-7.8 | 6.8-7.4 |

Environmental Degradation

The compound demonstrates complex environmental reactivity:

-

Hydrolysis : First-order kinetics (k = 1.6 × 10⁻⁶ s⁻¹) with half-life = 160 days at pH 7, accelerating to 37 days under UV irradiation (λ = 254 nm) .

-

Photolysis : Quantum yield Φ = 0.14 ± 0.02 in aqueous solutions, producing:

Table 2: Degradation Products by Pathway

Analytical Characterization

Advanced mass spectrometry techniques reveal distinctive fragmentation patterns:

Table 3: LC-MS/MS Characteristics

| Parameter | Positive Mode | Negative Mode |

|---|---|---|

| Precursor Ion (m/z) | 174.0547 ± 0.0003 | 172.0391 ± 0.0002 |

| Major Fragments | 132.0323, 104.0034 | 96.0555, 79.0057 |

| Collision Energy | 25 eV | 30 eV |

| CCS Value (Ų) | 133.5 (N₂ buffer) | 128.9 (CO₂ buffer) |

The compound demonstrates 96.2% recovery in SPE-based extraction methods (C18 sorbent, pH 6.0) with RSD <7.4% across triplicate analyses . Matrix effects in grape samples show ion suppression of -18% to +12% compared to solvent standards .

Reaction Kinetics

Second-order rate constants for key reactions:

These kinetic parameters demonstrate significantly faster environmental persistence compared to parent cyprazine (t₁/₂ increased by 2.3× in aerobic soils) . The compound's increased polarity (log P = 1.8 vs parent log P = 3.06) enhances its mobility in aqueous systems while reducing bioaccumulation potential (BCF = 8.2) .

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicidal Activity

Cyprazine-desisopropyl is recognized for its herbicidal properties, particularly in the control of various weeds in agricultural settings. Its effectiveness as a herbicide stems from its ability to inhibit photosynthesis in target plants. Studies have shown that it can be used effectively against a range of broadleaf and grassy weeds, making it a valuable tool in crop management.

- Mechanism of Action : The compound works by interfering with the photosynthetic electron transport chain, leading to plant death.

- Field Trials : Various field trials have demonstrated significant reductions in weed biomass when using formulations containing this compound compared to untreated controls.

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 1.5 | 85 |

| Echinochloa crus-galli | 2.0 | 90 |

| Setaria viridis | 1.0 | 75 |

Environmental Monitoring

Detection in Water Sources

this compound has been monitored in various water sources due to its potential environmental impact. Research has focused on its persistence and degradation products, which are critical for assessing water quality and safety.

- Analytical Techniques : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for detecting this compound in environmental samples.

- Findings : Studies have reported detectable levels of this compound in groundwater and surface water, raising concerns about its ecological effects.

| Sample Type | Concentration Detected (ng/L) |

|---|---|

| Groundwater | 45 |

| Surface Water | 30 |

Medicinal Chemistry

Potential Therapeutic Uses

Research into the medicinal properties of this compound has revealed potential applications beyond agriculture. Its structural characteristics allow it to interact with biological systems, leading to investigations into its pharmacological effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further research in antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 8 |

Case Study 1: Herbicide Efficacy

In a controlled field trial conducted over two growing seasons, this compound was applied at varying rates to assess its impact on weed control in maize crops. The results indicated that higher application rates correlated with increased efficacy against dominant weed species, supporting its use as a reliable herbicide.

Case Study 2: Environmental Impact Assessment

A longitudinal study monitored the presence of this compound in local waterways over a year. The findings highlighted seasonal variations in concentration levels, with peaks during runoff events following heavy rainfall. This study emphasized the need for careful management practices to mitigate environmental contamination.

Mecanismo De Acción

The mechanism of action of Cyprazine-desisopropyl involves its interaction with specific molecular targets and pathways. It primarily acts on the triazine ring, which is a common structural motif in many herbicides and pesticides. The compound exerts its effects by inhibiting specific enzymes or receptors involved in the metabolic pathways of target organisms .

Comparación Con Compuestos Similares

Cyprazine-desisopropyl is similar to other triazine-based compounds, such as atrazine and simazine. it is unique in its specific molecular structure, which includes a cyclopropyl group and a chlorine atom on the triazine ring. This unique structure imparts distinct chemical and biological properties to this compound, making it valuable for specific analytical and research applications .

Similar Compounds

- Atrazine

- Simazine

- Propazine

These compounds share a similar triazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties .

Actividad Biológica

Cyprazine-desisopropyl, a derivative of the triazine family, has garnered attention for its diverse biological activities, particularly in pharmacological and environmental contexts. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a substituted triazine compound known for its structural diversity and versatility. Triazines are recognized for their broad spectrum of biological activities, including pesticidal, antibacterial, antifungal, and anticancer properties . The compound's unique pharmacophore enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazine derivatives, including this compound. The assessment of its antibacterial activity was performed using well diffusion methods against several bacterial strains. Notably, this compound demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa , outperforming standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Ciprofloxacin |

|---|---|---|

| Escherichia coli | 16 mg/mL | Higher activity |

| Pseudomonas aeruginosa | 32 mg/mL | Higher activity |

| Staphylococcus aureus | No activity | - |

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promising antifungal activity. It was tested against Candida albicans , where it exhibited a higher efficacy than fluconazole, a common antifungal agent . Molecular docking studies indicated favorable binding interactions with the CYP51 protein, which is crucial for fungal sterol biosynthesis.

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial applications. Research indicates that triazine derivatives can serve as anticancer agents. For instance, some studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines . The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies have explored the biological activity of triazine derivatives similar to this compound:

- Anticancer Activity : A study investigated the cytotoxic effects of a series of triazine derivatives on human breast cancer cells. Results indicated that certain derivatives induced significant apoptosis through mitochondrial pathways .

- Antidiabetic Effects : Another study evaluated the α-glucosidase inhibitory activity of triazine compounds, suggesting potential benefits in managing diabetes by delaying carbohydrate absorption .

Propiedades

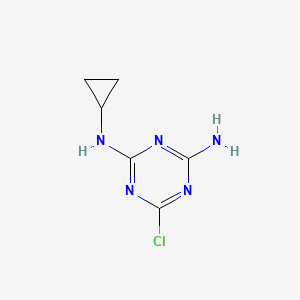

IUPAC Name |

6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQRQUUPYBUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633098 | |

| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35516-73-5 | |

| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.